molecular formula C15H16O2 B1593290 alpha-Methyl-(3-benzyloxy)benzyl alcohol CAS No. 320727-36-4

alpha-Methyl-(3-benzyloxy)benzyl alcohol

Cat. No.: B1593290
CAS No.: 320727-36-4
M. Wt: 228.29 g/mol
InChI Key: TZTSJUPGQORXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Methyl-(3-benzyloxy)benzyl alcohol is an organic compound with the molecular formula C15H16O2. It belongs to the family of phenylpropanoids and is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-Methyl-(3-benzyloxy)benzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(3-(Benzyloxy)phenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

alpha-Methyl-(3-benzyloxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

alpha-Methyl-(3-benzyloxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Benzyloxy)phenyl)ethanol
  • 1-(2-(Benzyloxy)phenyl)ethanol
  • 1-(3-(Methoxy)phenyl)ethanol

Uniqueness

alpha-Methyl-(3-benzyloxy)benzyl alcohol is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSJUPGQORXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640997
Record name 1-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320727-36-4
Record name 1-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyl-(3-benzyloxy)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
alpha-Methyl-(3-benzyloxy)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
alpha-Methyl-(3-benzyloxy)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
alpha-Methyl-(3-benzyloxy)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
alpha-Methyl-(3-benzyloxy)benzyl alcohol
Reactant of Route 6
Reactant of Route 6
alpha-Methyl-(3-benzyloxy)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.